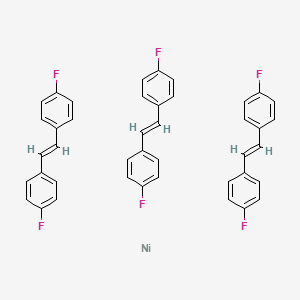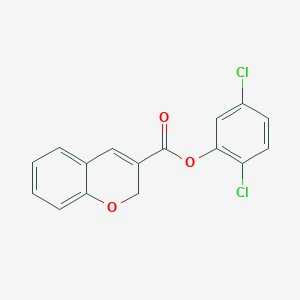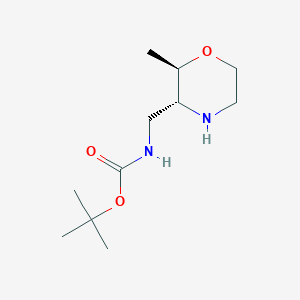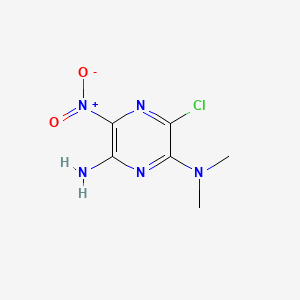
Ni(4-Fstb)3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel tris(4-fluorostilbene) (Ni(4-Fstb)3) is a nickel-based organometallic compound. It is characterized by the presence of three 4-fluorostilbene ligands coordinated to a central nickel atom. This compound is notable for its stability and reactivity, making it a valuable catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ni(4-Fstb)3 involves the reaction of nickel acetylacetonate with 4-fluorostilbene ligands in the presence of a reducing agent such as triethylaluminum. The reaction typically takes place under an inert atmosphere to prevent oxidation. The resulting product is a red solid that is stable for months when stored in a freezer .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger quantities of nickel acetylacetonate, 4-fluorostilbene, and triethylaluminum, and ensuring the reaction is conducted under controlled conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
Ni(4-Fstb)3 is involved in various types of reactions, including:
Reduction: this compound can participate in reduction reactions, particularly in the presence of strong reducing agents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphines, bipyridines, and other ligands that can coordinate to the nickel center. Reactions are typically conducted under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the products are often carbon-carbon or carbon-nitrogen bonded compounds .
科学的研究の応用
Ni(4-Fstb)3 has a wide range of applications in scientific research, including:
Biology: While its direct applications in biology are limited, the compound’s catalytic properties can be leveraged in the synthesis of biologically active molecules.
Medicine: this compound can be used in the synthesis of pharmaceutical intermediates, aiding in the development of new drugs.
類似化合物との比較
Similar Compounds
Nickel bis(1,5-cyclooctadiene) (Ni(COD)2): A commonly used nickel catalyst that is highly reactive but less stable in air compared to Ni(4-Fstb)3.
Nickel tris(4-tert-butylstilbene) (Ni(4-tBustb)3): Another nickel-based catalyst with similar stability and reactivity, but with different steric properties due to the tert-butyl groups.
Uniqueness
This compound is unique due to its combination of stability and reactivity. The presence of 4-fluorostilbene ligands provides a protective environment for the nickel center, enhancing its stability against oxidation and degradation. This makes this compound a valuable alternative to other nickel catalysts that require more stringent handling conditions .
特性
分子式 |
C42H30F6Ni |
|---|---|
分子量 |
707.4 g/mol |
IUPAC名 |
1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene;nickel |
InChI |
InChI=1S/3C14H10F2.Ni/c3*15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h3*1-10H;/b3*2-1+; |
InChIキー |
WNYSUDSQGPJTPC-VRBCMZOBSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.[Ni] |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)

![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)




